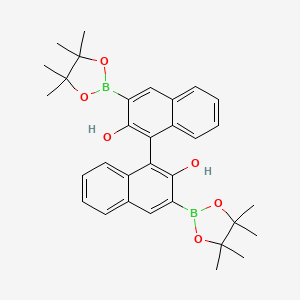

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester

Description

“(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester” is a chiral binaphthyl-derived boronic ester characterized by hydroxy groups at the 2,2'-positions and pinacol-protected boronic acids at the 3,3'-positions. This compound belongs to a class of organoboron reagents widely utilized in asymmetric catalysis, molecular recognition, and Suzuki-Miyaura cross-coupling reactions due to its rigid binaphthalene backbone and stereochemical integrity . The (S)-enantiomer is particularly valued in enantioselective synthesis, where its configuration dictates the stereochemical outcome of reactions.

Properties

IUPAC Name |

1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRFNSWBFRCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36B2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation reaction is a cornerstone for introducing boronic ester groups. Using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst, halogenated binaphthyl precursors undergo cross-coupling:

-

Catalyst : PdCl₂(dppf) or Pd(OAc)₂ with supporting ligands (e.g., XPhos).

-

Base : KOAc or Cs₂CO₃ to neutralize HBr byproducts.

-

Solvent : Dioxane or THF at 80–100°C.

-

Yield : 70–85% after 18–24 hours.

Stereochemical Considerations

The (S)-configuration originates from the chiral BINOL precursor. Catalytic asymmetric borylation remains challenging, necessitating enantiomerically pure starting materials. Racemization risks during borylation are mitigated by maintaining mild temperatures (<100°C) and avoiding strong bases.

Lithiation-Borylation of Protected Binaphthols

Carbamate/Benzoate Intermediate Strategy

Primary and secondary alcohols in binaphthol derivatives are converted to boronic esters via lithiation-borylation. This method, adapted from RSC advances, involves:

-

Protection : Treating 2,2'-dihydroxy groups with chloromethyl chloroformate to form bis-carbamates.

-

Lithiation : Using n-BuLi or LDA at −78°C to generate a dianion.

-

Borylation : Quenching with pinacolborane (HBpin) to install boronic ester groups.

Key Advantages :

-

High regioselectivity for 3,3'-positions due to steric hindrance at 1,1'-sites.

-

Compatibility with enantiopure substrates preserves stereochemistry.

Yield and Limitations

-

Yield : 60–75% after column chromatography.

-

Challenges : Sensitivity of lithiated intermediates to moisture and temperature fluctuations.

Suzuki-Miyaura Coupling with Preformed Boronic Esters

Fragment Coupling Approach

For complex binaphthyl systems, a fragment coupling strategy is employed:

-

Synthesis of monoboronic ester : Prepare 3-boronic acid pinacol ester-substituted naphthol via Miyaura borylation.

-

Oxidative coupling : Use Cu(OAc)₂ or FeCl₃ to dimerize monoboronic esters into the binaphthyl structure.

Conditions :

-

Oxidant : Cu(OAc)₂ in DMF at 120°C.

-

Yield : 50–65% due to competing homo-coupling side reactions.

Pinacol Esterification and Protective Group Management

Direct Esterification of Boronic Acids

Crude boronic acids generated during synthesis are stabilized via pinacol esterification:

-

Molar ratio : Pinacol must be stoichiometric (1:1) to avoid acetal formation with aldehydes or ketones.

-

Quenching : Sequential addition of NaHCO₃ ensures pH control during hydrolysis.

Comparative Analysis of Protective Strategies

| Protective Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| Pinacol | High | Acidic hydrolysis | Broad |

| Ethylene glycol | Moderate | Oxidative cleavage | Limited |

| Neopentyl glycol | Very High | Harsh acidic conditions | Specialty |

Pinacol is preferred for its balance of stability and ease of removal under mild acidic conditions.

Industrial-Scale Production Challenges

Cost and Availability of Starting Materials

Chemical Reactions Analysis

Hydrolysis and Protodeboronation of Boronic Esters

The boronic ester groups undergo pH-dependent hydrolysis to form boronic acids, which can subsequently undergo protodeboronation. Kinetic studies on analogous systems reveal:

| Parameter | Boronic Acid [2aOH]⁻ | Pinacol Ester [2bOH]⁻ |

|---|---|---|

| Half-life (pH >13) | 9 minutes | 33 hours |

| log(k<sub>rel</sub> PDB) | — | 2.3 (vs. boronic acid) |

| Hydrolysis equilibrium (K<sub>hyd</sub>) | — | 0.4 |

-

Hydrolysis : At pH >13, the pinacol ester hydrolyzes to the trihydroxyboronate [2aOH]⁻ with a half-life of 14.1 hours .

-

Protodeboronation : Direct protodeboronation of the pinacol ester ([2bOH]⁻) is 100–200× slower than the boronic acid ([2aOH]⁻), attributed to steric and electronic stabilization .

-

Mechanism : Hydrolysis precedes protodeboronation in basic media, forming a tetrahedral boronate intermediate that undergoes B–C bond cleavage via base-assisted pathways .

Suzuki-Miyaura Cross-Coupling

While direct examples are not explicitly documented in the provided sources, the boronic ester groups are theoretically poised for Suzuki-Miyaura couplings. Key considerations include:

-

Activation : Hydrolysis to the boronic acid ([3,3'-B(OH)<sub>2</sub>]-BINOL) under basic conditions (e.g., aqueous Na<sub>2</sub>CO<sub>3</sub>/Pd(PPh<sub>3</sub>)<sub>4</sub>) facilitates transmetalation with aryl halides.

-

Steric Effects : The 3,3'-substitution pattern may hinder coupling efficiency compared to less hindered boronic esters.

Functionalization of the BINOL Core

The hydroxyl groups at 2,2'-positions and boronic esters at 3,3'-positions influence further electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Regioselectivity : Boronic esters act as electron-withdrawing groups, directing electrophiles to the 6,6'-positions of the naphthalene rings . For example:

Aminomethylation at 3-Position

Despite the 3,3'-boronic esters, aminomethylation can occur via iminium ion intermediates under acidic conditions:

-

Reagents : Reactions with dimethylamino-isobutoxymethane at 160°C generate 3,3'-aminomethyl products (33% yield) .

-

Mechanism : Iminium ions form transition states (e.g., 110 ) that tautomerize to stable intermediates (e.g., 111 ) .

Stability Under Synthetic Conditions

The pinacol ester groups enhance stability in basic environments:

| Condition | Stability Outcome |

|---|---|

| Basic (pH >13) | Slow hydrolysis (t<sub>1/2</sub> = 14.1 h) |

| Acidic (H<sub>2</sub>SO<sub>4</sub>) | Boronic esters remain intact, enabling Friedel-Crafts alkylation |

Scientific Research Applications

Organic Synthesis

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester is often utilized as a key building block in organic synthesis. Its ability to form stable complexes with various substrates makes it valuable in:

- Cross-Coupling Reactions : The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This is particularly important in the synthesis of pharmaceuticals and agrochemicals .

- Chiral Ligands : It acts as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. The stereochemical properties of this compound enable researchers to control the configuration of products in synthesis processes .

Catalysis

The compound is also significant in catalytic applications:

- Catalytic Systems : (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester can be incorporated into catalytic systems that promote various chemical transformations. Its boron-containing structure enhances reactivity and selectivity in reactions involving carbonyl compounds .

- Enantioselective Catalysis : The compound has been shown to facilitate enantioselective reductions and other transformations where chirality is crucial. This property is exploited in the synthesis of chiral drugs and natural products .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Thus, (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester is being explored as a lead compound for developing new anticancer agents .

- Targeting Protein Interactions : The compound's ability to interact with biological molecules makes it a candidate for studying protein-ligand interactions. It can serve as a tool for probing the mechanisms of enzyme action and inhibition .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures. The reaction conditions were optimized to achieve high yields and selectivity for desired products.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh₃)₄ | 85 | High |

| Temperature: 80°C | ||

| Time: 24 hours |

Case Study 2: Enantioselective Reduction

In another investigation focusing on enantioselective reductions using aluminum hydride reagents complexed with this boronic acid derivative, researchers achieved nearly complete enantioface differentiation.

| Reagent Used | Enantiomeric Excess (%) |

|---|---|

| Aluminum Hydride | >99 |

Mechanism of Action

The mechanism of action of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic acid pinacol ester groups facilitate the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The compound’s effectiveness in these reactions is attributed to its stability and reactivity under mild conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related boronic esters based on substituents, stereochemistry, and applications. Key analogs include:

Table 1: Structural and Functional Comparison of Binaphthyl Boronic Acid Pinacol Esters

Key Findings:

Substituent Effects :

- Hydroxy vs. Methoxymethoxy: The unprotected hydroxy groups in the target compound facilitate hydrogen bonding, making it suitable for chiral recognition and catalysis. In contrast, methoxymethoxy-protected analogs (e.g., CAS 260442-17-9) offer improved stability under basic or oxidative conditions, critical for multi-step syntheses .

- Boronic Acid Position: The 3,3'-boronic acid placement on the binaphthyl scaffold enhances steric hindrance, which is advantageous in enantioselective Suzuki couplings compared to less hindered analogs like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester .

Synthetic Accessibility :

- Palladium-catalyzed borylation is a common method for pinacol esters. The target compound likely follows a similar route, though its binaphthyl core requires specialized catalysts and ligands to maintain stereochemical control .

Applications: The (S)-enantiomer is pivotal in asymmetric catalysis for constructing axially chiral biaryls, whereas methoxymethoxy analogs serve as protected intermediates for downstream derivatization . Non-aromatic analogs (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) are preferred in drug synthesis for their conformational flexibility .

Commercial Availability :

- The target compound and its analogs are listed in chemical catalogs (e.g., BLD Pharm, Alfa) with typical stock availability, though prices vary significantly based on purity and enantiomeric excess .

Biological Activity

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester (commonly referred to as DBPA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DBPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBPA is characterized by its binaphthalene backbone and boronic acid functional groups. The chirality of the compound is conferred by the (S)-configuration at the 2-position of the binaphthalene moiety. This stereochemistry is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of DBPA can be attributed to several mechanisms:

- Enzyme Inhibition : DBPA has been shown to inhibit various enzymes involved in metabolic pathways. Its boronic acid groups can form reversible covalent bonds with serine and cysteine residues in active sites, effectively blocking substrate access.

- Antimicrobial Activity : Preliminary studies suggest that DBPA exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

- Anticancer Properties : Research indicates that DBPA may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity

A study conducted on DBPA's antimicrobial efficacy highlighted its potential against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 30 |

These results indicate that DBPA possesses moderate antibacterial activity, warranting further investigation into its mechanisms and applications in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that DBPA exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 10 |

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Case Study 1: Inhibition of Enzyme Activity

In a systematic study examining the inhibition of serine proteases by DBPA, researchers found that the compound effectively reduced enzymatic activity in a dose-dependent manner. The study utilized both kinetic assays and structural analysis via X-ray crystallography to confirm binding interactions.

Case Study 2: Synergistic Effects with Antibiotics

Another notable investigation explored the synergistic effects of DBPA when combined with conventional antibiotics. Results indicated enhanced antibacterial efficacy against resistant strains of Escherichia coli, suggesting potential applications in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester to ensure high enantiomeric purity?

- Methodology :

- Chiral Resolution : Use enantiopure 2,2'-dihydroxy-1,1'-binaphthyl derivatives as starting materials. Optical resolution via diastereomeric salt formation or chiral chromatography is critical for maintaining (S)-configuration .

- Catalytic Control : Employ palladium or platinum catalysts in cross-coupling steps to minimize racemization. For example, Pd(dppf)Cl₂ in Suzuki-Miyaura reactions ensures retention of stereochemistry .

- Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) removes diastereomeric impurities. Monitor purity via HPLC with a chiral stationary phase .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for binaphthyl protons (δ 7.2–8.5 ppm) and boronic ester groups (δ 1.0–1.3 ppm for pinacol methyl groups). Confirm absence of free boronic acid (δ ~9 ppm for B-OH) .

- X-ray Crystallography : Resolve the dihedral angle between naphthalene rings (typically 60–90°), which influences chiral environments .

- IR Spectroscopy : Identify B-O stretches (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What common impurities arise during synthesis, and how are they removed?

- Impurities :

- Deboronation products : Result from hydrolysis of boronic esters. Mitigate by using anhydrous conditions and molecular sieves.

- Diastereomers : Remove via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

- Reaction Design :

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered substrates .

- Solvent System : Use THF/water (3:1) at 80°C for 12–24 hours. Add Cs₂CO₃ as a base to stabilize boronate intermediates .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.8 to 0.5 in hexane/EtOAc). Isolate products via flash chromatography .

Q. How does the dihedral angle of the binaphthyl core influence catalytic performance in asymmetric synthesis?

- Structural Analysis :

- A smaller dihedral angle (~60°) increases planarity, enhancing π-π interactions in chiral catalysts. Larger angles (~90°) improve steric differentiation in enantioselective reactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on the angle .

Q. How can contradictions in catalytic performance data be resolved?

- Case Study : Discrepancies in ee values between batches may stem from residual solvents (e.g., THF) altering the catalyst's conformation.

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.